beta-Cellobiosyl Azide

Description

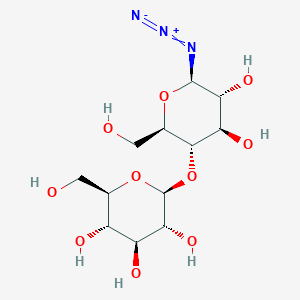

Structure

3D Structure

Properties

Molecular Formula |

C12H21N3O10 |

|---|---|

Molecular Weight |

367.31 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-azido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H21N3O10/c13-15-14-11-8(21)7(20)10(4(2-17)23-11)25-12-9(22)6(19)5(18)3(1-16)24-12/h3-12,16-22H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 |

InChI Key |

FJOYNMRZUBUGGP-QRZGKKJRSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)N=[N+]=[N-])CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=[N+]=[N-])CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for β Cellobiosyl Azide and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable routes to β-cellobiosyl azide (B81097), typically starting from activated cellobiose (B7769950) derivatives such as peracylated cellobiose. The choice of methodology influences the stereochemical outcome, with many procedures designed to selectively yield the thermodynamically more stable β-anomer.

A prevalent strategy for synthesizing 1,2-trans-glycosyl azides, including β-cellobiosyl azide, involves the reaction of a peracylated glycosyl donor with an azide source, commonly trimethylsilyl (B98337) azide (TMSN₃), in the presence of a Lewis acid catalyst. Peracylated cellobiose, such as octa-O-acetyl-β-D-cellobiose, serves as a stable and accessible precursor. The neighboring acetyl group at the C-2 position participates in the reaction mechanism, guiding the incoming azide nucleophile to the opposite face of the sugar ring, which results in the exclusive formation of the β-azide product.

Gold catalysis has emerged as a powerful tool in carbohydrate chemistry. While specific examples detailing Gold(III) bromide for β-cellobiosyl azide synthesis are not extensively documented in primary literature, the general utility of gold catalysts in glycosylation reactions is well-established. Gold complexes can activate glycosyl donors under mild conditions, promoting the formation of glycosidic linkages. This approach would theoretically involve the activation of a peracylated cellobiose donor by AuBr₃ to facilitate the stereoselective attack by TMSN₃, although detailed studies on this specific transformation are required to establish optimal conditions and yields.

Tin(IV) chloride (SnCl₄) and Titanium(IV) chloride (TiCl₄) are potent Lewis acids frequently employed in glycosylation reactions. researchgate.net They effectively activate peracetylated sugars, such as octa-O-acetyl-β-D-cellobiose, to facilitate azidation. The reaction proceeds by the coordination of the Lewis acid to the anomeric acetate (B1210297), promoting its departure and the formation of a stabilized oxocarbenium ion intermediate. The C-2 acetyl group participates to form a dioxolanium ion, which blocks the α-face and directs the nucleophilic attack of azide to the β-face, ensuring high stereoselectivity for the desired β-cellobiosyl azide. nih.goved.ac.uk

Table 1: Representative Lewis Acid Catalysis with Tin(IV) Chloride for Glycosyl Azide Synthesis

| Starting Material | Lewis Acid | Azide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Peracetylated Glucose | SnCl₄ | TMSN₃ | CH₂Cl₂ | RT | 2 | 95 | researchgate.net |

| Peracetylated Galactose | SnCl₄ | TMSN₃ | CH₂Cl₂ | RT | 2 | 92 | researchgate.net |

Iron(III) chloride (FeCl₃) is an inexpensive, efficient, and environmentally benign Lewis acid catalyst for the stereoselective synthesis of 1,2-trans-glycosyl azides from their corresponding peracetylated precursors. researchgate.netrsc.orgresearchgate.netucwv.edu This method has proven highly effective for a range of mono- and disaccharides. The reaction of peracetylated cellobiose with TMSN₃ in the presence of catalytic amounts of FeCl₃ proceeds smoothly at room temperature to afford the desired β-cellobiosyl azide in high yields with excellent stereocontrol. The mild reaction conditions and the low cost of the catalyst make this a highly attractive method for preparing disaccharide azides. researchgate.netrsc.org

Table 2: Iron(III) Chloride Catalyzed Azidation of Peracetylated Sugars

| Starting Material | Catalyst | Azide Source | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Octa-O-acetyl-β-D-cellobiose | FeCl₃ | TMSN₃ | CH₂Cl₂ | RT | 91 | researchgate.net |

| Penta-O-acetyl-β-D-glucose | FeCl₃ | TMSN₃ | CH₂Cl₂ | RT | 95 | rsc.org |

| Penta-O-acetyl-β-D-galactose | FeCl₃ | TMSN₃ | CH₂Cl₂ | RT | 96 | rsc.org |

Boron trifluoride diethyl etherate (BF₃·OEt₂) and trimethylsilyl triflate (TMSOTf) are other commonly used Lewis acids in glycosylation chemistry. medcraveonline.comresearchgate.net BF₃·OEt₂ can promote the azidation of peracetylated sugars, often requiring stoichiometric amounts to achieve high conversion. rsc.org TMSOTf is a highly powerful Lewis acid that can catalyze glycosylations at very low concentrations, even at low temperatures. Both catalysts function by activating the anomeric leaving group of peracetylated cellobiose, leading to the formation of the oxocarbenium ion intermediate, which is then intercepted by the azide nucleophile. As with other Lewis acids, the C-2 acetate group directs the reaction to yield the β-anomer.

An alternative to Lewis acid-catalyzed azidation is the direct nucleophilic displacement (Sₙ2) of a suitable leaving group at the anomeric position by an azide salt, such as sodium azide (NaN₃). This approach typically requires a glycosyl donor with a good leaving group, most commonly a halide like bromide or chloride (e.g., aceto-α-cellobiosyl bromide).

In this method, the peracetylated glycosyl halide is treated with a source of azide ions in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism. To obtain the β-azide, an α-halide precursor is required. The inversion of configuration at the anomeric center during the Sₙ2 reaction leads to the desired β-product. The neighboring group participation from the C-2 acetate can also play a role in stabilizing the transition state and influencing the stereochemical outcome. This strategy has been successfully applied to the synthesis of various glycosyl azides, including derivatives of the disaccharide lactosylceramide (B164483). mdpi.comrsc.org

Table 3: Synthesis of a Disaccharide Azide via Nucleophilic Displacement

| Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 6′-O-tosylated β-LacCer derivative | NaN₃ | DMF | 80 | 12 | 69-80 | mdpi.com |

Note: This table illustrates the nucleophilic displacement strategy on a related disaccharide, lactosylceramide (LacCer), to introduce an azide group.

Nucleophilic Displacement Strategies

Glycosyl Halides with Azide Sources

A common and well-established method for the synthesis of glycosyl azides involves the nucleophilic displacement of a halide at the anomeric center of a protected carbohydrate using an azide salt. beilstein-journals.orgsemanticscholar.orgresearchgate.net In the case of β-cellobiosyl azide, the reaction typically starts from a per-O-acetylated cellobiosyl halide, such as hepta-O-acetyl-α-D-cellobiosyl bromide.

The reaction proceeds via an SN2-type mechanism. The presence of a participating group, like the acetyl group at the C-2 position, is crucial for achieving high stereoselectivity. This group forms a transient dioxolanium ion intermediate, which blocks the α-face of the sugar ring. Consequently, the incoming azide nucleophile can only attack from the β-face, resulting in the exclusive formation of the 1,2-trans product, which is the desired β-cellobiosyl azide derivative. researchgate.net Subsequent deacetylation under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) yields the unprotected β-cellobiosyl azide.

Trimethylsilyl Azide in Conjunction with Phase Transfer Catalysis

An alternative to using alkali metal azides is the employment of trimethylsilyl azide (TMSN₃), often in the presence of a Lewis acid catalyst. beilstein-journals.orgsemanticscholar.orgresearchgate.net More specifically, phase transfer catalysis (PTC) has been established as a general and stereoselective method for converting glycosyl halides to glycosyl azides. semanticscholar.orgnih.gov This technique is particularly effective for reactions between a water-soluble nucleophile (like sodium azide) and a substrate soluble in an immiscible organic solvent (like the protected glycosyl halide). taylorfrancis.com

The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the azide anion from the aqueous phase to the organic phase, where it can react with the glycosyl halide. semanticscholar.org This method offers mild reaction conditions and often leads to high yields of the desired 1,2-trans glycosyl azides. taylorfrancis.com For instance, the synthesis of the structurally similar hepta-O-acetyl-β-lactosyl azide from its corresponding bromide was achieved in high yields (88-93%) using PTC. taylorfrancis.com The same principle is applicable to the synthesis of per-O-acetylated β-cellobiosyl azide.

| Starting Material | Reagents | Method | Product | Yield | Reference |

| Per-O-acetylated α-D-cellobiose | TMSN₃, AuBr₃ | Lewis Acid Catalysis | Hepta-O-acetyl-β-D-cellobiosyl azide | Excellent | beilstein-journals.orgsemanticscholar.org |

| Hepta-O-acetyl-α-D-cellobiosyl bromide | NaN₃, Phase Transfer Catalyst | Phase Transfer Catalysis | Hepta-O-acetyl-β-D-cellobiosyl azide | High | semanticscholar.orgtaylorfrancis.com |

Direct Azidation of Unprotected Carbohydrates

A significant advancement in the synthesis of glycosyl azides is the development of methods that circumvent the need for protecting groups, thereby shortening the synthetic sequence.

Application of 2-Chloroimidazolinium Salts

A notable one-step method allows for the direct conversion of unprotected sugars, including cellobiose, into β-glycosyl azides in an aqueous solution. rsc.orgresearchgate.net This transformation is mediated by 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) in the presence of sodium azide. rsc.orgresearchgate.net The reaction proceeds directly in water, avoiding the multiple protection and deprotection steps characteristic of traditional carbohydrate synthesis. This approach is highly stereoselective, yielding the β-anomer exclusively. The presumed mechanism involves the activation of the anomeric hydroxyl group by the DMC reagent, followed by nucleophilic attack by the azide ion.

| Substrate (Unprotected) | Reagent System | Solvent | Product |

| Cellobiose | 2-chloro-1,3-dimethylimidazolinium chloride (DMC), NaN₃ | Water | β-Cellobiosyl azide |

| Glucose | 2-chloro-1,3-dimethylimidazolinium chloride (DMC), NaN₃ | Water | β-Glucosyl azide |

| Lactose | 2-chloro-1,3-dimethylimidazolinium chloride (DMC), NaN₃ | Water | β-Lactosyl azide |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods. nih.govrsc.org For β-cellobiosyl azide, this approach is primarily seen in the mechanistic investigation of glycoside hydrolases.

Enzyme-Mediated Formation during Mechanistic Studies of Glycosidases

The formation of β-cellobiosyl azide can be achieved through the action of specifically mutated glycosidases in what are known as "rescue" experiments. These studies provide insight into enzyme mechanisms and can be harnessed for synthetic purposes. researchgate.net

Azide Rescue Experiments with β-Glucosidase Mutants

Retaining β-glucosidases are enzymes that hydrolyze glycosidic bonds via a two-step, double-displacement mechanism. nih.gov This process involves two key carboxylic acid residues in the active site: a catalytic nucleophile and an acid/base catalyst. In the first step, the nucleophile attacks the anomeric carbon of the substrate (e.g., cellobiose), displacing the aglycone and forming a covalent glycosyl-enzyme intermediate.

When the catalytic nucleophile residue (often a glutamate (B1630785) or aspartate) is mutated to a non-nucleophilic amino acid such as glycine (B1666218) or alanine (B10760859), the enzyme loses its hydrolytic activity. researchgate.netresearchgate.net However, this activity can be "rescued" by the addition of a small, exogenous nucleophile like sodium azide. researchgate.net The azide ion can enter the space in the active site vacated by the nucleophile's side chain and attack the anomeric carbon of the substrate. This attack leads to the formation of a glycosyl azide product with an inverted stereochemistry at the anomeric center. researchgate.net Therefore, when a mutant retaining β-glucosidase is incubated with cellobiose and sodium azide, the product is β-cellobiosyl azide. This method serves as a powerful tool to identify the catalytic nucleophile and confirms the stereochemical course of the enzymatic reaction. researchgate.net

Impact on Enzyme Kinetic Parameters (kcat, kcat/Km)

The formation of β-cellobiosyl azide and its effect on enzyme kinetics has been notably documented in studies of mutant glycosidases. Specifically, research on the exoglucanase/xylanase Cex from Cellulomonas fimi provides insight into the kinetic impact of azide in reactions producing β-cellobiosyl azide. ubc.canih.gov This enzyme normally hydrolyzes β-1,4-glycosidic bonds with retention of anomeric configuration via a double-displacement mechanism that involves a glycosyl-enzyme intermediate. nih.gov

In this mechanism, a key glutamic acid residue (Glu127) acts as the acid/base catalyst. When this residue is mutated to a non-catalytic amino acid like alanine (E127A) or glycine (E127G), the enzyme's ability to complete the catalytic cycle is severely impaired, particularly the deglycosylation step which requires general base assistance. ubc.canih.gov

However, the activity of these mutants can be "rescued" by the addition of an external nucleophile like sodium azide. ubc.ca In the presence of sodium azide, the E127A and E127G mutants catalyze the formation of β-cellobiosyl azide from activated substrates, a product not formed by the wild-type enzyme under similar conditions. nih.govscispace.com The azide anion essentially occupies the vacant site of the acid/base catalyst and reacts with the glycosyl-enzyme intermediate, leading to the formation of the glycosyl azide product. ubc.ca

The addition of azide has a significant and direct impact on the catalytic turnover number (kcat) of the mutant enzymes, while the specificity constant (kcat/Km) remains largely unaffected. ubc.canih.gov For substrates with good leaving groups, the presence of azide leads to a substantial increase in kcat because it facilitates the breakdown of the covalent glycosyl-enzyme intermediate, which is otherwise a rate-limiting step for the mutant enzyme. nih.govscispace.com

The table below summarizes the observed effects on the kinetic parameters for the Cex E127A/E127G mutants upon the addition of sodium azide.

| Substrate | Observed Effect on kcat | Observed Effect on kcat/Km | Reference |

|---|---|---|---|

| 2',4'-dinitrophenyl β-cellobioside | Over 200-fold increase | Remained essentially constant | ubc.canih.gov |

| 4'-nitrophenyl β-cellobioside | 8-fold increase | Remained essentially constant | ubc.canih.gov |

| Substrates with poor leaving groups | No effect on rate | N/A | nih.govscispace.com |

Glycosynthase-Catalyzed Polymerization of Activated Cellobiosyl Fluorides

Glycosynthases, which are engineered glycosidases, provide a powerful method for synthesizing oligosaccharides. These mutant enzymes lack a catalytic nucleophile and are therefore hydrolytically inactive. However, they can effectively catalyze the polymerization of activated glycosyl donors, such as glycosyl fluorides with an anomeric configuration opposite to that of the natural substrate.

A notable application in this area is the polymerization of activated cellobiosyl fluoride (B91410) derivatives to create functionalized cellulose (B213188) oligosaccharides. Research has demonstrated the successful polymerization of 6′-azido-α-cellobiosyl fluoride, a derivative of β-cellobiosyl azide. This reaction was catalyzed by the glycosynthase HiCel7B E197A, a mutant of the endoglucanase I from Humicola insolens. The catalytic nucleophile in the wild-type enzyme, Glu-197, was replaced with a non-nucleophilic alanine residue to create the glycosynthase.

The polymerization of 6′-azido-α-cellobiosyl fluoride using this glycosynthase resulted in the efficient synthesis of cellulose oligosaccharides with regularly substituted azide functionalities. These functionalized polymers can be further modified, for example, through copper-catalyzed azide-alkyne cycloaddition reactions to attach other molecules like fluorescent dyes.

The key findings from this glycosynthase-catalyzed polymerization are presented in the table below.

| Parameter | Finding | Reference |

|---|---|---|

| Glycosynthase Enzyme | HiCel7B E197A (mutant of Humicola insolens endoglucanase I) | ubc.ca |

| Activated Donor Substrate | 6′-azido-α-cellobiosyl fluoride | |

| Product | Regularly azido-substituted cellulose oligosaccharides | |

| Degree of Polymerization (DP) | Up to 32 | |

| Yield | 88% |

Chemical Transformations and Derivatization Strategies of β Cellobiosyl Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and compatibility with a wide range of functional groups and reaction conditions. nih.govorganic-chemistry.org The reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netnih.gov This triazole linkage serves as a robust and inert linker, connecting the cellobiose (B7769950) unit to other molecular entities. nih.gov The versatility of CuAAC has led to its widespread adoption for creating novel carbohydrate-based structures. nih.gov

The CuAAC reaction provides a straightforward method for synthesizing hybrid molecules that combine the structural features of carbohydrates and other bioactive scaffolds, such as xanthones. By reacting β-cellobiosyl azide with an alkyne-functionalized xanthone (B1684191) derivative in the presence of a copper(I) catalyst, novel triazole-linked xanthone cellobiosides can be prepared. This strategy allows for the modular construction of compounds where the cellobiose moiety can enhance solubility or mediate specific biological interactions, while the xanthone core may provide other desired properties, such as fluorescence or therapeutic activity.

| Reactant 1 | Reactant 2 | Product Class | Linkage |

| β-Cellobiosyl Azide | Alkyne-functionalized Xanthone | Xanthone Cellobioside | 1,2,3-Triazole |

Glycolipids are crucial components of cell membranes, and synthetic analogs are valuable tools for studying their biological roles. β-Cellobiosyl azide is an excellent starting material for creating glycolipid mimics. For instance, analogs of β-Lactosylceramide, a key intermediate in glycosphingolipid biosynthesis, can be synthesized with an azide group on the terminal sugar. nih.govnih.gov Following this strategy, β-cellobiosyl azide can be coupled with various alkyne-modified lipid chains via CuAAC. nih.govnih.gov This approach yields stable glycolipid mimics where the natural glycosidic bond is replaced by a triazole linkage, providing enhanced stability while preserving the essential amphiphilic character of the molecule. nih.govnih.gov These probes are invaluable for investigating cellular recognition, signaling, and metabolic pathways. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product Class | Application |

| β-Cellobiosyl Azide | Alkyne-functionalized Lipid (e.g., Ceramide) | Glycolipid Mimic | Molecular probes for glycobiology |

Carbohydrates provide a chiral scaffold that can be exploited in the design of asymmetric organocatalysts. β-Cellobiosyl azide can be used as a precursor in the synthesis of such catalysts. Through a CuAAC reaction with an alkyne-containing catalytic moiety (e.g., a proline derivative or a quaternized amine), the bulky and stereochemically defined cellobiose unit can be appended to the catalyst's structure. nih.gov This carbohydrate framework can influence the stereochemical outcome of catalyzed reactions, such as aza-Henry or aldol (B89426) reactions, by creating a specific chiral environment around the active site. nih.gov

The CuAAC reaction is a powerful tool for the surface modification and functionalization of macromolecules. nih.govresearchgate.net β-Cellobiosyl azide can be efficiently "clicked" onto polymers or proteins that have been functionalized with terminal alkyne groups. nih.govresearchgate.net This process, often referred to as glycan engineering, allows for the creation of well-defined glycoproteins and polymer-carbohydrate conjugates. Such modifications can enhance the biocompatibility of synthetic polymers, improve the stability of proteins, or be used to target specific lectin interactions. The reaction's high efficiency and bioorthogonality allow it to be performed under mild, aqueous conditions, preserving the structure and function of the macromolecule. nih.gov

| Macromolecule (Alkyne-modified) | Glycosylating Agent | Resulting Conjugate | Potential Use |

| Synthetic Polymer | β-Cellobiosyl Azide | Glycopolymer | Biocompatible materials, drug delivery |

| Protein/Peptide | β-Cellobiosyl Azide | Neoglycoprotein | Probing protein-carbohydrate interactions |

| Nanoparticle | β-Cellobiosyl Azide | Glyco-nanoparticle | Targeted imaging and therapeutics |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While highly efficient, the use of a copper catalyst in CuAAC can be problematic for in vivo applications due to its cytotoxicity. magtech.com.cnmdpi.com The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. magtech.com.cnmdpi.com This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. nih.govmdpi.com The driving force for the reaction is the relief of ring strain in the cycloalkyne upon forming the triazole product. magtech.com.cnrsc.org β-Cellobiosyl azide is a suitable substrate for SPAAC, enabling its conjugation to molecules and biological systems where the presence of copper is undesirable. nih.gov

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (Catalyst-free) |

| Alkyne | Terminal Alkyne | Strained Cycloalkyne (e.g., DBCO) |

| Biocompatibility | Limited by copper toxicity | High, suitable for live-cell labeling |

| Kinetics | Generally faster | Can be slower, but rates are improving with new cycloalkynes |

| Regioselectivity | Forms 1,4-disubstituted triazole | Forms a mixture of regioisomers |

Regioselective Chemical Modifications

The strategic modification of β-cellobiosyl azide at specific positions is crucial for tailoring its properties and applications. Regioselective chemical transformations allow for the precise introduction of functional groups, enabling the synthesis of complex carbohydrate-based structures. This section details two significant regioselective modification strategies: palladium-catalyzed site-selective oxidation of hydroxyl groups and anomerization reactions facilitated by Lewis acids.

Palladium-Catalyzed Site-Selective Oxidation of Hydroxyl Groups

Palladium catalysis offers a powerful tool for the site-selective oxidation of hydroxyl groups in carbohydrates, providing access to valuable keto-derivatives. While direct palladium-catalyzed oxidation of β-cellobiosyl azide is not extensively documented, the principles of this methodology can be inferred from studies on related glucopyranosides. The regioselectivity of such oxidations is influenced by the catalyst system, solvent, and the steric and electronic environment of the individual hydroxyl groups.

Research into the palladium-catalyzed oxidation of methyl β-glucoside has demonstrated a notable preference for oxidation at the C3 position. researchgate.net This C3 regioselectivity is attributed to the electronic influence of the ring oxygen, which positively polarizes the anomeric carbon (C1) and the C5 carbon. researchgate.net This polarization disfavors the buildup of positive charge at adjacent carbons, rendering the C3 position the most favorable site for β-hydride elimination, a key step in the oxidation mechanism. researchgate.net

The general catalytic cycle for the palladium-catalyzed oxidation of a secondary hydroxyl group in a glucoside involves the formation of a palladium-alkoxide species, followed by β-hydride elimination to yield a ketone and a palladium-hydride species. The catalyst is then regenerated by an oxidant.

Table 1: Factors Influencing Regioselectivity in Palladium-Catalyzed Glucoside Oxidation

| Factor | Influence on Regioselectivity |

| Electronic Effects | The ring oxygen's inductive effect disfavors oxidation at positions adjacent to C1 and C5, promoting C3 oxidation. researchgate.net |

| Catalyst System | The choice of palladium catalyst and ligands can influence the steric accessibility of the hydroxyl groups and the efficiency of the catalytic cycle. |

| Solvent | The solvent can affect the solubility of the substrate and catalyst, as well as the stability of intermediates in the catalytic cycle. |

| Protecting Groups | The presence of protecting groups on other hydroxyls can sterically hinder access to certain positions, thereby directing oxidation to unprotected sites. |

Applying these principles to β-cellobiosyl azide, it is anticipated that a palladium catalyst would preferentially oxidize one of the secondary hydroxyl groups. The electronic effects that favor C3 oxidation in methyl β-glucoside are likely to be operative in both glucose units of the cellobiose structure, although the inter-glycosidic linkage may introduce additional steric and electronic biases that could influence the regiochemical outcome.

Anomerization Reactions in the Presence of Lewis Acids

Anomerization, the conversion of one anomer to the other, is a fundamental reaction in carbohydrate chemistry. In the context of β-cellobiosyl azide, anomerization would involve the inversion of the stereochemistry at the anomeric carbon (C1) from the β-configuration to the α-configuration. This transformation is typically promoted by Lewis acids, which activate the anomeric center.

The mechanism of Lewis acid-promoted anomerization of a glycosyl azide involves the coordination of the Lewis acid to the anomeric azide or to the ring oxygen. This coordination weakens the anomeric C-N bond, facilitating its cleavage to form a transient oxacarbenium ion intermediate. This planar intermediate can then be attacked by the azide nucleophile from either the α- or β-face, leading to a mixture of anomers. The final ratio of α- to β-anomers is often determined by thermodynamic stability, with the more stable anomer predominating under equilibrium conditions.

Studies on the anomerization of various glycosides have shown that the choice of Lewis acid and reaction conditions can significantly impact the reaction's efficiency and stereochemical outcome. universityofgalway.ienih.govnih.govuniversityofgalway.ie For instance, titanium tetrachloride (TiCl4) has been successfully employed to induce the anomerization of selenium glycosides of galacturonic acid derivatives. nih.govuniversityofgalway.ie The efficiency of these reactions was found to be dependent on the concentration of the Lewis acid and the reaction temperature. nih.govuniversityofgalway.ie

Table 2: Key Parameters in Lewis Acid-Catalyzed Anomerization of Glycosyl Azides

| Parameter | Role in Anomerization |

| Lewis Acid | Activates the anomeric center by coordinating to the azide or ring oxygen, facilitating the formation of an oxacarbenium ion. nih.gov |

| Solvent | Can influence the stability of the oxacarbenium ion intermediate and the solubility of the reactants. |

| Temperature | Affects the rate of reaction and can influence the position of the thermodynamic equilibrium between the anomers. |

| Protecting Groups | The nature and position of protecting groups on the sugar backbone can influence the conformation of the pyranose ring and the steric accessibility of the anomeric center. universityofgalway.ie |

For β-cellobiosyl azide, treatment with a suitable Lewis acid is expected to yield an equilibrium mixture of the α- and β-anomers. The bulky cellobiosyl moiety may influence the preferred conformation of the oxacarbenium ion intermediate, which in turn could affect the facial selectivity of the nucleophilic attack by the azide.

Derivatization for Macrocyclic and Supramolecular Systems

The unique structural features of β-cellobiosyl azide make it an attractive building block for the construction of macrocyclic and supramolecular architectures. The azide group provides a versatile handle for covalent ligation, while the carbohydrate backbone can impart chirality, hydrophilicity, and specific recognition properties to the resulting assemblies.

Synthesis of Urea-Linked Glycoconjugates

Urea (B33335) linkages offer a robust and stable alternative to the native glycosidic bond for the connection of carbohydrate units. nih.gov The synthesis of urea-linked glycoconjugates often involves the reaction of a glycosyl amine with an isocyanate or a related carbonyl precursor. While the direct use of β-cellobiosyl azide in the formation of a urea linkage requires its reduction to the corresponding amine, the azide functionality is a key precursor for this transformation.

A common strategy for the synthesis of urea-linked disaccharides involves the reaction of a sugar-derived oxazolidinone with a glycosyl amine in an aqueous medium. This approach has been successfully applied to the synthesis of urea-tethered cellobiose analogues. nih.gov In a potential synthetic route starting from β-cellobiosyl azide, the azide would first be reduced to β-cellobiosyl amine. This amine could then be reacted with an activated carbonyl species, such as an isocyanate or a carbamate, to form the desired urea-linked glycoconjugate.

Alternatively, the Staudinger reaction of β-cellobiosyl azide with a phosphine (B1218219) could generate an aza-ylide, which can then react with an isocyanate to form a carbodiimide (B86325). Subsequent hydration of the carbodiimide would yield the urea-linked product.

Table 3: Synthetic Approaches to Urea-Linked Glycoconjugates from β-Cellobiosyl Azide

| Step | Description |

| 1. Reduction of Azide | The azide group of β-cellobiosyl azide is reduced to the corresponding primary amine (β-cellobiosyl amine). |

| 2. Urea Bond Formation | The resulting amine is reacted with an isocyanate or another carbonylating agent to form the urea linkage. |

The incorporation of a urea linkage can influence the conformational properties of the resulting glycoconjugate and may enhance its biological stability due to the resistance of the urea bond to enzymatic hydrolysis.

Incorporation into Azacrown Ether Receptors

The azide group of β-cellobiosyl azide is particularly well-suited for the "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or for the Staudinger-aza-Wittig reaction, enabling its efficient incorporation into larger macrocyclic structures such as azacrown ethers. These carbohydrate-appended macrocycles can act as chiral receptors for molecular recognition.

A notable example is the synthesis of C2 symmetric bis-cellobiose derivatives of azacrown ethers. nih.gov In this work, a per-O-acetylated azido-β-D-cellobiose was reacted with a diazacrown ether via a tandem Staudinger–aza-Wittig reaction to produce the macrocyclic product in high yield. rsc.org Subsequent deacetylation afforded the final cellobiose-functionalized azacrown ether. rsc.org

These macrocycles have been shown to form host-guest complexes with biologically relevant molecules like aspirin (B1665792) and paracetamol. nih.gov The cellobiose units provide multiple hydroxyl groups that can participate in hydrogen bonding interactions with the guest molecule, contributing to the stability of the complex. rsc.org

Table 4: Example of β-Cellobiosyl Azide Derivatization for Azacrown Ether Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Per-O-acetyl-1-azido-1-deoxy-β-D-cellobiose | Diazacrown ether | Staudinger–aza-Wittig reaction | Bis-cellobiose azacrown ether derivative |

The synthesis of such glycoconjugated macrocycles opens up possibilities for the development of novel sensors, chiral selectors, and drug delivery systems, where the cellobiose moieties play a crucial role in molecular recognition and binding. nih.govdntb.gov.ua

Applications in Advanced Glycoscience and Materials Research

Glycoconjugate Synthesis for Biochemical Probes and Biological Studies

The chemical reactivity of the azide (B81097) moiety in beta-cellobiosyl azide makes it an invaluable precursor for synthesizing a range of glycoconjugates. These synthetic molecules are instrumental as biochemical probes to explore biological processes and to construct molecules with specific antigenic properties.

Glycosyl azides, including this compound, are key starting materials for the stereoselective synthesis of N-glycosyl amides and N-glycosyl triazoles.

N-Glycosyl Amides: The synthesis of β-glycosyl amides from glycosyl azides is a well-established strategy that preserves the anomeric configuration. openaccesspub.orgrsc.orgresearchgate.net A common method involves the reduction of the glycosyl azide to a glycosylamine intermediate, which is then acylated. nih.govnih.gov For instance, the reduction can be carried out using catalysts like Adams' catalyst (PtO₂), followed by immediate reaction with an acylating agent to prevent anomerization of the relatively unstable glycosylamine. nih.gov Another prominent method is the Staudinger reaction, which involves reacting the glycosyl azide with a phosphine (B1218219) reagent to form an aza-ylide intermediate that is subsequently acylated to furnish the desired N-glycosyl amide. openaccesspub.org This approach is valued for its mild conditions and high stereoselectivity, yielding predominantly the β-anomer. openaccesspub.orgnih.gov

N-Glycosyl Triazoles: The azide group is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". nih.govmdpi.com These reactions allow for the efficient and highly specific formation of a stable 1,2,3-triazole ring by coupling the glycosyl azide with an alkyne-containing molecule. This methodology is widely used to link the cellobiose (B7769950) unit to a variety of molecular scaffolds, creating complex glycoconjugates for diverse applications in therapeutics and as biochemical probes. researchgate.net

| Product Class | Key Reaction | General Reactants | Significance |

|---|---|---|---|

| N-Glycosyl Amides | Staudinger Ligation / Reduction & Acylation | This compound, Phosphine/Reducing Agent, Acylating Agent | Forms stable amide bonds, crucial in N-linked glycopeptides. openaccesspub.orgnih.gov |

| N-Glycosyl Triazoles | Azide-Alkyne Cycloaddition (Click Chemistry) | This compound, Alkyne-functionalized molecule | Creates highly stable and versatile linkages for creating probes and complex glycoconjugates. nih.govresearchgate.net |

Glycolipids are critical components of cell membranes and act as antigens in various immunological processes. nih.gov Synthetic glycolipid antigens are essential tools for studying immune recognition and for the development of potential vaccines. This compound can serve as a key building block in the synthesis of novel glycolipid antigens.

The synthesis strategy typically involves coupling the carbohydrate headgroup (cellobiose) to a lipid tail. The azide group on this compound provides a flexible and universal platform for this conjugation. nih.govmdpi.com Using click chemistry, the azido-functionalized cellobiose can be efficiently linked to a lipid moiety that has been functionalized with an alkyne group. mdpi.com This modular approach allows for the creation of a diverse library of glycolipid analogs with different lipid chains. nih.gov In glycolipid antigen recognition by the immune system, the carbohydrate portion is often the primary determinant for specific interaction with T cell receptors, while the lipid tails anchor the molecule in the presenting protein, such as CD1d. nih.govscispace.com The ability to synthetically vary both the glycan and lipid components is crucial for dissecting the structural requirements of immune recognition. nih.gov

Bioorthogonal Labeling and Imaging in Glycobiology

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The azide group is a premier bioorthogonal handle due to its small size, stability, and selective reactivity. nih.govcas.org this compound, or more commonly, its metabolic precursors modified with an azide, can be used in various bioorthogonal strategies to study glycans in their native environment. mdpi.com

| Technique | Role of Azide | Primary Application | Detection Method |

|---|---|---|---|

| Metabolic Glycoengineering (MGE) | Bioorthogonal chemical reporter incorporated into cellular glycans. frontiersin.orgnih.gov | Visualization and tracking of glycan dynamics in living cells. nih.govnih.gov | Click reaction with a fluorescent or affinity-tagged probe. nih.govmdpi.com |

| Glycan Enrichment | Chemical handle for capturing and isolating glycoconjugates. nih.gov | Large-scale glycomics and identification of glycoproteins. cas.orgnih.gov | Affinity purification followed by mass spectrometry. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Reporter group on a chemical probe for tagging active enzymes. frontiersin.orgnih.gov | Functional profiling of enzyme families (e.g., glycosidases) in complex proteomes. nih.govresearchgate.net | Click reaction with a reporter tag for visualization or mass spectrometry-based identification. researchgate.net |

Metabolic glycoengineering (MGE) is a powerful technique that allows for the introduction of unnatural monosaccharides bearing chemical reporters, like azides, into cellular glycan pathways. frontiersin.orgnih.govnih.gov Cells are fed a precursor sugar analog (e.g., an azide-modified mannosamine, Ac₄ManNAz) which is metabolized and incorporated into cell-surface glycoconjugates. cas.orgnih.gov This process effectively tags the cell surface with azide groups.

These azide-tagged glycans can then be visualized by reacting them with an external probe containing a complementary functional group, such as a cyclooctyne (B158145) or phosphine, linked to a fluorophore. nih.govmdpi.com This two-step labeling strategy, consisting of metabolic incorporation followed by a bioorthogonal reaction, enables the non-invasive imaging of glycan distribution and trafficking in living cells and organisms. nih.govfrontiersin.org The high specificity of the azide-alkyne cycloaddition or Staudinger ligation ensures that the labeling is confined to the metabolically tagged biomolecules. nih.govmdpi.com

Beyond imaging, MGE with azide-sugars is a cornerstone of modern glycomics. nih.gov After metabolically labeling cellular glycans with azide groups, the entire population of tagged glycoproteins or glycolipids can be enriched from complex biological samples. cas.org This is typically achieved by lysing the cells and reacting the azide-labeled biomolecules with a biotin-alkyne probe via click chemistry. cas.org The resulting biotinylated glycoconjugates can then be selectively captured and purified using streptavidin-coated beads. nih.gov

This enrichment strategy allows for the isolation of what would otherwise be low-abundance species, facilitating their identification and characterization by mass spectrometry. nih.govnih.gov This approach has been instrumental in identifying disease-related changes in glycosylation and discovering novel glycoproteins. nih.gov

Activity-based protein profiling (ABPP) is a chemoproteomic technology that uses small-molecule chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov An activity-based probe (ABP) typically consists of a reactive group that covalently binds to the active site of a target enzyme, a linker, and a reporter tag. frontiersin.org

An ABP derived from or containing a this compound structure could be designed to target active retaining β-glycosidases that process cellobiose. In such a probe, the cellobiose moiety would direct the probe to the active site of the enzyme, while a reactive group would form a covalent bond. The azide would function as the reporter handle, allowing for the subsequent attachment of a fluorescent dye or biotin (B1667282) via click chemistry. researchgate.netresearchgate.net This allows for the detection, isolation, and identification of the active enzyme targets from a complex proteome, providing a direct readout of enzyme function rather than just protein abundance. nih.govucl.ac.uk

Development of Carbohydrate-Based Materials

The unique chemical structure of this compound, featuring a disaccharide unit and a reactive azide group, makes it a valuable building block in the development of advanced carbohydrate-based materials. Its applications range from the synthesis of novel polysaccharides with tailored properties to the creation of functionalized nanocomposites and high-throughput screening platforms.

Enzymatic Polymerization for Modified Polysaccharides

Enzymatic polymerization has emerged as a powerful technique for the synthesis of well-defined polysaccharides, offering high stereo- and regioselectivity under mild conditions. nih.govncsu.edu This approach circumvents many limitations of traditional chemical polymerization methods. Glycosynthases, which are engineered mutant glycosidases, are particularly effective catalysts for forming glycosidic bonds from activated sugar donors. researchgate.net

The synthesis of modified celluloses with a regular pattern of functional groups can be achieved using glycosynthase-catalyzed polymerization. In a process analogous to the polymerization of this compound, researchers have successfully polymerized 6′-azido-α-cellobiosyl fluoride (B91410) using a mutant endoglucanase, HiCel7B E197A. nih.gov This enzymatic reaction yields regularly substituted azido (B1232118) cellulose (B213188) oligosaccharides. nih.gov

The polymerization proceeds via a single-step inverting mechanism, allowing for precise control over the polymer structure. researchgate.net The resulting azido-deoxycellulose product possesses azide groups at regular intervals, providing a scaffold for further modification through highly specific reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". nih.gov This allows for the attachment of various molecules, such as fluorescent dyes, to create functionalized polysaccharides. nih.gov

Table 1: Enzymatic Synthesis of Azido-Substituted Cellulose Oligosaccharides

| Enzyme | Donor Substrate | Degree of Polymerization (DP) | Yield | Reference |

|---|---|---|---|---|

| HiCel7B E197A | 6′-azido-α-cellobiosyl fluoride | Up to 32 | 88% | nih.gov |

Functionalized Nanocellulose Composites

Nanocellulose, including cellulose nanocrystals (CNCs) and nanofibrillated cellulose (NFC), is a renewable nanomaterial with exceptional mechanical properties, high surface area, and biocompatibility. mdpi.comnih.gov The surface of nanocellulose is rich in hydroxyl groups, which allows for a wide range of chemical functionalizations to tailor its properties for specific applications. nih.govresearchgate.net

Introducing azide functionalities, such as those present in this compound, onto the nanocellulose surface is a key strategy for creating advanced composites. researchgate.net This can be achieved by reacting nanocellulose with azide-containing reagents. ncsu.eduresearchgate.net The azide group acts as a versatile chemical handle for subsequent modifications, most notably via click chemistry. ncsu.eduresearchgate.net This allows for the covalent attachment of various polymers and nanoparticles, improving compatibility with hydrophobic polymer matrices and creating materials with novel properties. researchgate.netmdpi.com Functionalized nanocellulose composites are being explored for applications in electronics, packaging, and biomedical devices. materials.international

Table 2: Properties and Advantages of Nanocellulose for Composites

| Property | Description | Reference |

|---|---|---|

| High Mechanical Strength | Provides excellent reinforcement in polymer matrices. | nih.gov |

| High Specific Surface Area | Allows for extensive surface functionalization. | nih.gov |

| Renewability & Biodegradability | Offers an environmentally friendly alternative to petroleum-based materials. | mdpi.com |

| Tunable Surface Chemistry | Abundant hydroxyl groups can be modified with functional groups like azides. | researchgate.net |

Carbohydrate Microarrays for Ligand Discovery

Carbohydrate microarrays are a high-throughput technology for analyzing the interactions between carbohydrates and glycan-binding proteins (GBPs), which play crucial roles in health and disease. nih.govnih.gov The fabrication of these arrays relies on the efficient and stable immobilization of carbohydrates onto a solid surface. researcher.life

This compound is an ideal molecule for this application due to its terminal azide group. The azide allows for covalent, site-specific attachment to surfaces functionalized with alkyne groups through the CuAAC click reaction. nih.govnih.govmdpi.com This method is highly efficient, specific, and compatible with a wide range of functional groups. nih.govresearchgate.net Once immobilized, the carbohydrate portion of the molecule is presented for interaction with potential binding partners. These microarrays can be screened with fluorescently labeled proteins, antibodies, or even whole cells to rapidly identify new carbohydrate-protein interactions, making them powerful tools for diagnostics and drug discovery. nih.govmegazyme.com

Supramolecular Assemblies and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, functional structures. Molecular recognition, particularly host-guest complexation, is a central principle in this field, enabling the design of complex systems with applications in sensing, catalysis, and medicine.

Host-Guest Complexation with Therapeutically Relevant Molecules

Host-guest chemistry involves the encapsulation of a "guest" molecule within the cavity of a larger "host" molecule. researchgate.net Cyclodextrins (CDs), which are cyclic oligosaccharides, are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.netnih.gov This structure allows them to form inclusion complexes with a variety of hydrophobic guest molecules, often improving the guest's solubility, stability, and bioavailability. researchgate.netresearchgate.net

While direct studies on this compound as a guest are not extensively documented, its structural components suggest potential for such interactions. A hydrophobic portion of the molecule could be encapsulated by a host like β-cyclodextrin. nih.govnih.gov This principle is widely applied to enhance the properties of therapeutically relevant molecules. researchgate.net For instance, hydrophobic drugs with poor water solubility can be complexed with CDs to create effective drug delivery systems. researchgate.net The formation of these host-guest complexes can increase the apparent water solubility of the drug without disrupting biological membranes, thereby improving its therapeutic efficacy. researchgate.net The azide group on a complexed molecule like this compound could further serve as a point of attachment for tethering the entire supramolecular assembly to a larger delivery system or surface.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of oligosaccharides like beta-Cellobiosyl Azide (B81097) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirmation of the glycosidic linkage, and determination of anomeric configuration.

The 1D ¹H and ¹³C NMR spectra provide the initial and most critical data for the structural verification of beta-Cellobiosyl Azide. The ¹H NMR spectrum reveals the number of unique protons, their chemical environments, and scalar couplings (J-couplings), which indicate connectivity. The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms.

For this compound, the structure consists of two glucose units linked by a β-(1→4) glycosidic bond, with an azide group at the anomeric (C1) position of one unit. This results in distinct signals for the two sugar rings, designated as the reducing (azide-bearing) ring (Glc-I) and the non-reducing ring (Glc-II).

Key ¹H NMR Spectral Features:

Anomeric Protons: The signals for the anomeric protons (H1 of Glc-I and H1' of Glc-II) are particularly diagnostic. The proton H1, attached to the carbon bearing the azide group, typically appears as a doublet at a characteristic chemical shift. Its coupling constant (³JH1,H2) is crucial for confirming the β-configuration (typically a large coupling of ~8-9 Hz). The anomeric proton of the non-reducing ring (H1') also appears as a doublet with a large coupling constant, confirming its β-configuration.

Ring Protons: The other ring protons appear in a crowded region, typically between 3.2 and 4.0 ppm.

Glycosidic Linkage: The downfield shift of the C4' proton signal compared to its position in free glucose provides evidence for the (1→4) linkage.

Key ¹³C NMR Spectral Features:

Anomeric Carbons: The anomeric carbon C1, bonded to the electron-withdrawing azide group, is significantly shielded and appears upfield compared to anomeric carbons in typical glycosides, often in the range of 85-90 ppm. The anomeric carbon of the non-reducing unit (C1') appears in the typical range for β-linked glucose, around 103-104 ppm.

Glycosidic Linkage: The C4' carbon involved in the glycosidic bond is deshielded and shifted downfield to approximately 78-80 ppm.

The following tables present the expected chemical shifts for this compound, based on data from analogous compounds such as cellobiose (B7769950) and β-glucosyl azide. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O.

| Proton | Glc-I (Azide-bearing) | Glc-II (Non-reducing) |

|---|---|---|

| H-1 | ~4.6 (d, J ≈ 9.0 Hz) | ~4.5 (d, J ≈ 8.0 Hz) |

| H-2 | ~3.3 | ~3.3 |

| H-3 | ~3.5 | ~3.6 |

| H-4 | ~3.4 | ~3.7 |

| H-5 | ~3.5 | ~3.5 |

| H-6a | ~3.9 | ~3.9 |

| H-6b | ~3.7 | ~3.7 |

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O.

| Carbon | Glc-I (Azide-bearing) | Glc-II (Non-reducing) |

|---|---|---|

| C-1 | ~88.0 | ~103.0 |

| C-2 | ~73.5 | ~74.5 |

| C-3 | ~76.0 | ~76.5 |

| C-4 | ~70.0 | ~79.5 |

| C-5 | ~76.0 | ~75.5 |

| C-6 | ~61.0 | ~61.0 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all signals and for confirming the specific connectivity (regioselectivity) of the glycosidic bond.

COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other (typically over two or three bonds). A cross-peak between two proton signals in a COSY spectrum indicates that they are neighbors. This is used to trace the proton network within each glucose ring, starting from the well-resolved anomeric proton signals (H1 and H1') and sequentially identifying H2, H3, H4, H5, and the H6 protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, showing correlations between all protons within a single spin system (i.e., within one glucose ring). A cross-peak will appear between the anomeric proton and all other protons (H2 to H6) in the same ring. This powerful technique allows for the assignment of all protons belonging to a single monosaccharide unit, even in cases of severe signal overlap.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. Each cross-peak in an HMQC/HSQC spectrum links a specific proton signal to its corresponding carbon signal. This allows for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

The combination of these techniques provides definitive proof of the β-(1→4) linkage. The COSY and TOCSY spectra confirm the intra-ring connectivities, while long-range heteronuclear experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation between the anomeric proton of the azide-bearing ring (H1) and the C4' carbon of the non-reducing ring, directly confirming the regioselectivity of the glycosidic bond.

While solution-state NMR provides information on the average structure and dynamics in solution, solid-state NMR (ssNMR) offers unique insights into the three-dimensional structure and packing of oligosaccharides in the crystalline or amorphous solid state. For this compound, ssNMR can provide data on the conformation of the glycosidic linkage, which is defined by the torsional angles phi (Φ) and psi (Ψ).

By measuring the ¹³C chemical shifts in the solid state and comparing them with quantum chemical calculations for different conformations, it is possible to determine the most probable 3D structure. The chemical shifts of the carbons involved in the glycosidic linkage (C1 and C4') are particularly sensitive to the local geometry and are used as constraints in molecular modeling to generate accurate structural models. This approach has been successfully applied to related oligosaccharides like cellobiose and cellotetraose (B13520) to produce 3D models that are in excellent agreement with structures determined by X-ray crystallography. researchgate.net

Infrared (IR) Spectrometry

Infrared (IR) spectrometry is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. For this compound, the most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃). This peak typically appears in a relatively uncongested region of the spectrum, around 2120 cm⁻¹ . researchgate.net The presence of this distinct peak provides clear evidence for the successful introduction of the azide functionality. Other characteristic bands include a broad absorption in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups and absorptions in the 1200-1000 cm⁻¹ region associated with C-O stretching vibrations of the carbohydrate backbone.

Mass Spectrometry (MS) Techniques

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound and for analyzing its degradation or reaction products.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for analyzing complex mixtures, such as those resulting from the oxidation of carbohydrates. While specific studies on this compound oxidation are not widely reported, the methodology is well-established for related β-glucans and cellobiose.

In a typical workflow, a sample of this compound would be subjected to oxidative conditions (e.g., Fenton reaction). The resulting product mixture is then separated by UPLC, often using hydrophilic interaction liquid chromatography (HILIC) which is well-suited for polar analytes like oligosaccharides. The separated components are then introduced into the mass spectrometer.

MS¹ Analysis: The initial mass analysis provides the molecular weights of the various oxidation products. Oxidation can result in the introduction of carbonyl (ketone or aldehyde) or carboxyl groups, or in the cleavage of the glycosidic bond or the sugar ring itself. These modifications lead to predictable mass shifts from the parent molecule.

MS² (Tandem MS) Analysis: Selected ions from the MS¹ scan are isolated and fragmented. The resulting fragmentation patterns provide detailed structural information, allowing for the localization of the oxidative modification on a specific sugar ring or at a particular carbon atom. For instance, fragmentation can distinguish between oxidation at the C1, C4, or C6 positions. This technique is capable of identifying a wide range of products including aldonic acids, oxo-oligomers, and smaller cleavage products like gluconic or arabinonic acids.

This powerful analytical approach allows for a detailed investigation of the degradation pathways of this compound under oxidative stress.

Chromatographic Methods for Product Isolation and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and purification of carbohydrate derivatives like β-cellobiosyl azide. The polarity of these molecules, imparted by the multiple hydroxyl groups of the cellobiose backbone, dictates the choice of stationary and mobile phases for effective separation.

Thin-layer chromatography is a crucial analytical technique for monitoring the progress of the synthesis of β-cellobiosyl azide. It allows for the rapid, qualitative assessment of the consumption of the starting material and the formation of the product. Due to the high polarity of β-cellobiosyl azide, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase.

The choice of the mobile phase is critical for achieving good separation. A mixture of chloroform, methanol, and ammonia (B1221849) in a ratio of 7:2.8:0.2 (v/v/v) has been shown to be effective for separating similar azido (B1232118) sugars, such as 1-azido-β-d-glucose. nih.gov For β-cellobiosyl azide, the increased number of hydroxyl groups compared to its glucose counterpart would likely result in a lower retention factor (Rf) in the same solvent system. The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.

Visualization of the separated spots on the TLC plate is another important consideration. While some organic azides can be visualized under UV light if they contain a suitable chromophore, many, including β-cellobiosyl azide, are not UV-active. uw.edu.pl A common method for visualizing sugars on TLC plates is by charring after spraying with a 10% sulfuric acid solution in ethanol. nih.gov However, a more specific method for detecting organic azides involves a two-step staining protocol. First, the TLC plate is dipped in a solution of triphenylphosphine, which reduces the azide to an amine. Subsequently, the plate is treated with a ninhydrin (B49086) solution, which reacts with the newly formed amine to produce a colored spot. uw.edu.pl This method is highly sensitive and selective for azido compounds.

Table 1: Representative TLC Parameters for Monitoring β-Cellobiosyl Azide Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Chloroform:Methanol:Ammonia (7:2.8:0.2, v/v/v) or similar polar solvent systems |

| Visualization | 1. Charring with 10% H₂SO₄ in ethanol2. Triphenylphosphine reduction followed by ninhydrin staining |

| Expected Rf | Lower than the starting glycosyl halide or activated donor |

This table is interactive. Users can sort and filter the data.

Following the completion of the synthesis reaction, as confirmed by TLC, column chromatography is employed to isolate and purify β-cellobiosyl azide from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts. Silica gel is the most commonly used stationary phase for the purification of polar compounds like glycosyl azides.

The selection of the eluent system is critical for successful separation. A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds of interest. For the purification of the related compound, 1-azido-β-d-glucose, a step-gradient elution on a silica gel column has been successfully used. The column was first washed with ethyl acetate (B1210297) (EtOAc) to remove non-polar impurities, followed by a mixture of EtOAc/Methanol (MeOH) (9:1, v/v) to elute the product, and finally with EtOAc/MeOH (1:1, v/v) to elute any remaining highly polar impurities like glucose. nih.gov A similar strategy can be adapted for the purification of β-cellobiosyl azide, with adjustments to the solvent polarity to account for the higher polarity of the disaccharide.

Charcoal-based column chromatography can also be a viable, albeit less common, alternative for the purification of carbohydrates. This technique separates molecules based on differences in their adsorption to activated charcoal, often using a gradient of increasing concentrations of an organic solvent, such as ethanol, in water to elute the compounds.

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure β-cellobiosyl azide. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified product.

Table 2: Typical Column Chromatography Parameters for β-Cellobiosyl Azide Purification

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Gradient elution, e.g., Ethyl Acetate (EtOAc) followed by increasing concentrations of Methanol (MeOH) in EtOAc. |

| Elution Order | Less polar impurities elute first, followed by β-cellobiosyl azide, and then more polar byproducts. |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

This table is interactive. Users can sort and filter the data.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. For a molecule as complex as beta-Cellobiosyl Azide (B81097), with its numerous atoms and conformational flexibility, these methods are invaluable for understanding its intrinsic characteristics.

Density Functional Theory (DFT) has become a predominant quantum chemical approach for investigating molecular systems of moderate to large size. researchgate.net It offers a favorable balance between computational cost and accuracy, making it well-suited for studying carbohydrates. researchgate.net In DFT, the electronic energy of a system is determined from its electron density. Calculations are typically performed using a combination of a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals).

Commonly employed functionals for organic molecules include B3LYP, M06-2X, and ωB97XD, while basis sets like the Pople-style 6-31G(d,p) or 6-311++G** are frequently used to achieve reliable results. nih.govnih.govresearchgate.net

For beta-Cellobiosyl Azide, DFT calculations are crucial for:

Determining Optimized Geometries: Finding the lowest energy three-dimensional structure of different conformers.

Calculating Electronic Properties: Analyzing the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals (HOMO and LUMO). The azide group, being electron-withdrawing, is expected to significantly influence the MEP and orbital energies compared to the parent cellobiose (B7769950).

Assessing Relative Energetics: Comparing the stability of various conformers, particularly those arising from rotation around the β(1→4) glycosidic linkage. Studies on the parent molecule, β-cellobiose, have shown that different conformations can vary in energy by several kcal/mol.

The table below illustrates the type of data that can be generated from DFT calculations comparing the relative energies of different conformers of a cellobiose derivative.

| Conformer | Glycosidic Torsion Angles (Φ/Ψ) | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| A | ~45° / ~-20° | 0.00 | 0.00 |

| B | ~60° / ~170° | +1.85 | +1.50 |

| C ('Flipped') | ~180° / ~0° | +2.60 | +2.15 |

The conformational space of a flexible molecule like this compound is vast, owing to rotations around the glycosidic bond, the exocyclic hydroxymethyl groups, and the C1-azide bond. Exploring this entire landscape with computationally expensive DFT methods can be prohibitive.

Semi-empirical methods (such as AM1, PM3, or PM7) offer a faster, albeit less accurate, alternative. These methods use parameters derived from experimental data to simplify the quantum mechanical calculations. They are particularly useful for initial conformational searches to identify a broad range of low-energy structures. The resulting conformers can then be subjected to more rigorous DFT calculations for geometry optimization and energy refinement. This hierarchical approach ensures a thorough exploration of the potential energy surface while managing computational resources effectively. The Cremer-Pople puckering coordinates, for instance, can be used to systematically describe the conformations of the six-membered pyranose rings within each identified conformer. researchgate.net

Modeling of Molecular Interactions

The biological and chemical function of this compound is intrinsically linked to its interactions with other molecules, such as enzymes, proteins, or synthetic receptors. Computational modeling provides a dynamic picture of these binding events.

In the context of molecular recognition, this compound can be considered a "guest" molecule that binds to a "host," such as the active site of a glycosidase enzyme or the cavity of a synthetic macrocycle like a cyclodextrin. nih.govnih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze these interactions.

Molecular Docking: This technique predicts the preferred orientation of the guest within the host's binding site, generating a binding pose and a scoring function to estimate affinity.

Molecular Dynamics (MD) Simulations: Starting from a docked pose, MD simulations model the movement of every atom in the host-guest complex over time, providing insights into the stability of the complex and the dynamic nature of the binding interactions.

Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy (ΔG_bind). mdpi.com

The following interactive table presents a hypothetical breakdown of binding free energy components for the interaction of this compound with a host protein.

| Energy Component | Contribution (kcal/mol) | Description |

|---|---|---|

| ΔE_vdw | -15.5 | Van der Waals interactions |

| ΔE_elec | -12.8 | Electrostatic interactions |

| ΔG_polar | +18.2 | Polar contribution to solvation energy |

| ΔG_nonpolar | -2.6 | Nonpolar contribution to solvation energy |

| ΔG_bind (Total) | -12.7 | Total estimated binding free energy |

Non-covalent interactions are the primary forces driving host-guest recognition. nih.govnih.gov For a carbohydrate derivative, hydrogen bonding is paramount. Both the hydroxyl groups of the sugar rings and the terminal nitrogen of the azide can act as hydrogen bond acceptors, while the hydroxyls also serve as donors.

Computational analysis of DFT-optimized host-guest geometries can precisely characterize these interactions.

Geometric Analysis: Measuring the distances and angles between interacting atoms to identify potential hydrogen bonds.

Natural Bond Orbital (NBO) Analysis: This method quantifies the stabilizing energy associated with donor-acceptor orbital interactions, providing a measure of the strength of a given hydrogen bond.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to find bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties at these points can be used to classify the nature and strength of the non-covalent bond.

These analyses reveal the intricate network of hydrogen bonds and van der Waals contacts that confer stability and specificity to the binding of this compound with its molecular partners. dntb.gov.ua

Computational Mechanistic Studies of Chemical Transformations

Theoretical calculations are highly effective in mapping out the reaction mechanisms of chemical transformations. For this compound, the most prominent reaction is the 1,3-dipolar cycloaddition with alkynes (an "azide-alkyne click reaction") to form triazoles.

DFT is the method of choice for these studies. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS), a complete energy profile of the reaction can be constructed. nih.gov This allows for the determination of key kinetic and thermodynamic parameters:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates.

Computational studies can compare different reaction pathways, for example, the uncatalyzed thermal cycloaddition versus the copper(I)-catalyzed reaction. These calculations can explain the remarkable rate acceleration and regioselectivity (formation of the 1,4-disubstituted triazole over the 1,5-isomer) observed in the catalyzed process. nih.gov

The table below provides illustrative data from a DFT study on an azide-alkyne cycloaddition reaction.

| Reaction Pathway | Regioisomer | Activation Free Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Uncatalyzed (Thermal) | 1,4-Triazole | 25.8 |

| Uncatalyzed (Thermal) | 1,5-Triazole | 26.5 |

| Copper(I)-Catalyzed | 1,4-Triazole | 13.2 |

| Copper(I)-Catalyzed | 1,5-Triazole | 21.9 |

These mechanistic investigations provide fundamental insights that are crucial for optimizing reaction conditions and designing new synthetic routes involving this compound.

Future Perspectives and Emerging Research Directions

Development of Novel Biocatalytic and Chemoenzymatic Pathways for β-Cellobiosyl Azide (B81097) and its Analogues

A key area of development lies in the application of glycosynthases , engineered glycosidases that can synthesize glycosidic bonds without the risk of product hydrolysis. nih.gov Researchers have successfully used a glycosynthase, HiCel7B E197A, for the polymerization of 6′-azido-α-cellobiosyl fluoride (B91410), a close analogue of β-cellobiosyl azide, to produce cellulose (B213188) oligosaccharides with a degree of polymerization up to 32. nih.gov This approach opens the door for the controlled synthesis of well-defined β-glucans with azide functionalities at specific positions. The exploration of β-glycosyl azides as donor substrates for newly engineered α-glycosynthases further expands the synthetic toolbox. researchgate.netresearchgate.net

Future work will likely involve:

Directed evolution and rational design of glycoside hydrolases and phosphorylases to create novel biocatalysts with enhanced activity and specificity for β-cellobiosyl azide and other azido-sugars. nih.govillinois.edu

Exploitation of cellobiose (B7769950) phosphorylases for the efficient, single-step synthesis of β-cellobiosyl azide from simpler starting materials, leveraging the phosphorolytic mechanism for cellobiose assimilation. nih.gov

Development of one-pot, multi-enzyme cascade reactions that combine several catalytic steps to streamline the synthesis of complex glycoconjugates from β-cellobiosyl azide, minimizing intermediate purification steps.

| Enzyme Class | Potential Application for β-Cellobiosyl Azide | Research Focus |

| Glycosynthases | Polymerization to form functional β-glucans. | Engineering for improved acceptor specificity and processivity. |

| Glycoside Hydrolases | Synthesis of oligosaccharide analogues via transglycosylation. | Directed evolution for enhanced synthetic activity with azido-sugars. |

| Cellobiose Phosphorylases | Efficient synthesis of β-cellobiosyl azide from cellobiose. | Substrate engineering to accept azido-modified glucose acceptors. |

| Glycosyltransferases | Controlled addition of β-cellobiosyl azide to acceptor molecules. | Exploring the promiscuity of existing enzymes and engineering new specificities. |

Exploration of Advanced Functional Materials Based on β-Cellobiosyl Azide Conjugates

The azide group of β-cellobiosyl azide is a powerful chemical handle for the construction of advanced functional materials through bioorthogonal "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govbio-connect.nlsigmaaldrich.com This allows for the covalent attachment of β-cellobiose units to a wide variety of polymers, surfaces, and nanoparticles, thereby imparting the unique properties of this disaccharide to the resulting material.

Future research is expected to explore:

Stimuli-responsive hydrogels: By conjugating β-cellobiosyl azide to polymers that respond to changes in pH, temperature, or specific analytes, "smart" hydrogels can be developed. nih.govrsc.org These materials have potential applications in controlled drug delivery, tissue engineering, and biosensing. The cellobiose units can enhance biocompatibility and provide specific recognition sites. researchgate.netmdpi.com

Functionalized cellulose surfaces: β-Cellobiosyl azide-derived oligomers can be used to modify the surface of cellulosic materials like paper or nanofibers. nih.gov Subsequent click chemistry can attach probes for diagnostic applications or enzymes for biocatalytic surfaces. researchgate.net

Bio-based nanoparticles: The conjugation of β-cellobiosyl azide to nanoparticles can improve their biocompatibility and create targeted delivery systems. The cellobiose moiety can act as a ligand for specific cell surface receptors. rsc.org

| Material Type | Functionalization Strategy | Potential Application |

| Hydrogels | Click chemistry with alkyne-modified polymers. | Drug delivery, tissue engineering scaffolds. researchgate.net |

| Cellulose Nanofibers | Surface grafting of β-cellobiosyl azide oligomers. | High-performance composites, diagnostic paper-based devices. |

| Gold Nanoparticles | Self-assembled monolayers with thiolated, alkyne-terminated linkers followed by click reaction. | Biosensors, targeted imaging agents. nih.gov |

| Polymeric Micelles | Incorporation into block copolymers. | Encapsulation and delivery of hydrophobic drugs. |

Integration in High-Throughput Screening Platforms for Glycan-Mediated Biological Processes

High-throughput screening (HTS) is essential for deciphering the complex roles of glycans in biological systems. β-Cellobiosyl azide is a promising tool for the development of novel HTS platforms due to the ability to immobilize it or use it to label biological molecules via its azide group. nih.govresearchgate.netsemanticscholar.org

Emerging research directions include:

Glycan arrays: Immobilizing β-cellobiosyl azide and its derivatives onto microarray slides will allow for the rapid screening of interactions with a wide range of glycan-binding proteins (lectins), enzymes, and antibodies. biorxiv.orgresearchgate.net This can help to identify novel binding partners and to profile the specificity of known interactions.

Activity-based probes for cellulases: By attaching a reporter molecule (e.g., a fluorophore) to β-cellobiosyl azide via a linker that is cleaved by cellulase (B1617823) activity, specific probes for high-throughput screening of cellulase libraries can be developed. nih.govnih.gov This would be a significant improvement over traditional assays that often lack specificity or are not amenable to HTS formats. springerprofessional.de

Metabolic labeling and imaging: While cellobiose itself is not typically metabolized and incorporated into cellular glycans, β-cellobiosyl azide could be used as a tool to study carbohydrate uptake and processing by certain microorganisms. The azide handle allows for the visualization and tracking of the molecule within cells.

| Screening Platform | Role of β-Cellobiosyl Azide | Biological Question Addressed |

| Glycan Microarrays | Immobilized ligand | Identification of novel cellobiose-binding proteins. |

| Enzyme Inhibition Assays | Substrate analogue | Screening for inhibitors of β-glucosidases and cellulases. |

| Flow Cytometry | Fluorescently-labeled probe | Quantifying binding of cellobiose-specific receptors on cell surfaces. |

| Droplet Microfluidics | Encapsulated substrate for enzyme assays | Ultra-high-throughput screening of cellulase-producing microbes. nih.gov |

Deepening Understanding of Structure-Activity Relationships in Complex Glycoconjugates